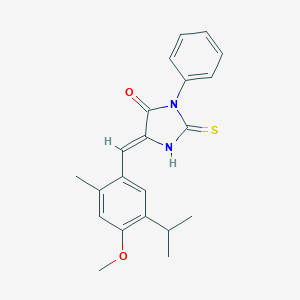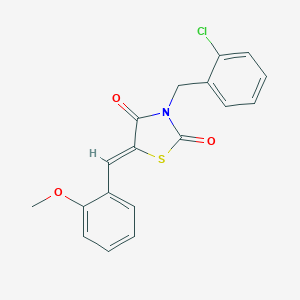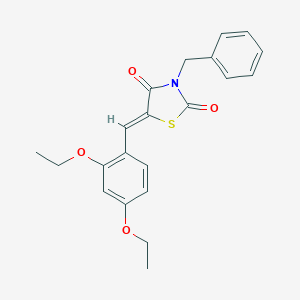![molecular formula C24H20N2O4S2 B300988 Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B300988.png)
Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiazolidinone family and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response. By inhibiting COX-2, Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate reduces inflammation.
Biochemical and Physiological Effects
Studies have shown that Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate has anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to have antioxidant properties. In addition, it has been investigated for its potential as a drug delivery system for targeted drug delivery.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate in lab experiments is its potential as a drug delivery system for targeted drug delivery. Another advantage is its anti-inflammatory, anti-tumor, and anti-microbial activities. However, one limitation is that its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the research on Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate. One direction is to investigate its potential as a drug delivery system for targeted drug delivery. Another direction is to further study its anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, its mechanism of action could be further investigated to better understand its effects. Finally, its potential for use in other scientific research fields could be explored.
Conclusion
Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate is a synthetic compound that has shown potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific research fields.
Méthodes De Synthèse
Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate is synthesized using a multi-step process. The first step involves the preparation of 2-mercapto-5-(phenylthio)-1,3,4-thiadiazole, which is then reacted with 5-(2-bromoacetyl)furan to obtain 5-(2-(2-mercapto-5-(phenylthio)-1,3,4-thiadiazol-2-yl)acetamido)furan. The final step involves the reaction of 5-(2-(2-mercapto-5-(phenylthio)-1,3,4-thiadiazol-2-yl)acetamido)furan with ethyl 4-amino-2-oxo-2H-chromene-3-carboxylate to form Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate.
Applications De Recherche Scientifique
Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been investigated for its potential as a drug delivery system for targeted drug delivery.
Propriétés
Nom du produit |
Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate |
|---|---|
Formule moléculaire |
C24H20N2O4S2 |
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
ethyl 4-[[(5Z)-3-methyl-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C24H20N2O4S2/c1-3-29-23(28)16-9-11-17(12-10-16)25-24-26(2)22(27)20(32-24)15-18-13-14-21(30-18)31-19-7-5-4-6-8-19/h4-15H,3H2,1-2H3/b20-15-,25-24? |
Clé InChI |
QRECPYKRXRNFJZ-VGPZIHQOSA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=C(O3)SC4=CC=CC=C4)/S2)C |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(O3)SC4=CC=CC=C4)S2)C |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(O3)SC4=CC=CC=C4)S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300905.png)

![3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B300908.png)



![4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B300914.png)
![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300919.png)

![(2E,5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B300921.png)

![2-[(3,4-Dimethylphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300925.png)
![5-{3-Methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300926.png)
